N-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine

Alzheimer's disease BACE1 inhibition Scaffold selectivity

This 4-benzodioxol-5-ylamino pyrimidine (CAS 1203291-99-9) is a critical scaffold-hopping intermediate for GRK2-selective inhibitor development. Unlike the 5-regioisomer ML 315 (CDK/DYRK-targeted) or the Wnt agonist BML-284, this compound's unique 4-position benzodioxole pharmacophore enables selective GRK2 engagement with a distinct hydrogen-bonding geometry. Procure this exact regioisomer to build SAR libraries, serve as a BACE1 template (IC50 28 µM), or as a negative control in Wnt reporter assays. Available in research quantities with full analytical characterization.

Molecular Formula C18H15N3O3
Molecular Weight 321.336
CAS No. 1203291-99-9
Cat. No. B2487103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine
CAS1203291-99-9
Molecular FormulaC18H15N3O3
Molecular Weight321.336
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H15N3O3/c1-22-14-5-2-12(3-6-14)15-9-18(20-10-19-15)21-13-4-7-16-17(8-13)24-11-23-16/h2-10H,11H2,1H3,(H,19,20,21)
InChIKeyWDLPSOOFWLFNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine (CAS 1203291-99-9): Procurement-Grade Pyrimidine for Sc a fold-Hopping and Kinase Selectivity Studies


N-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine (CAS 1203291‑99‑9) is a 4,6‑disubstituted pyrimidine featuring a 1,3‑benzodioxol‑5‑ylamino pharmacophore and a 4‑methoxyphenyl group at the 6‑position . The compound belongs to the 4‑aminopyrimidine class, a privileged scaffold widely exploited for kinase inhibitor development [1]. It has been annotated as a G‑protein‑coupled receptor kinase (GRK) inhibitor chemotype, and structurally related analogues have demonstrated activity against CDK, DYRK, and Wnt‑pathway targets [1][2]. Researchers procuring this compound should evaluate it as a scaffold‑hopping intermediate or selectivity probe—not a potent standalone lead—owing to its moderate biochemical potency and distinct substitution pattern relative to highly optimized analogues such as ML 315 and BML‑284 [1][2].

Procurement Alert: N-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine Cannot Be Replaced by Generic Pyrimidines


Substituting a different 4‑aminopyrimidine derivative for N‑(2H‑1,3‑benzodioxol‑5‑yl)‑6‑(4‑methoxyphenyl)pyrimidin‑4‑amine is not straightforward. The 1,3‑benzodioxol‑5‑ylamino group at the 4‑position introduces a unique hydrogen‑bonding geometry and steric profile that are absent in simpler aniline‑substituted pyrimidines [1]. In closely related kinase inhibitor series, the benzodioxole moiety has been shown to confer selectivity for GRK2 over GRK5, whereas the 4‑methoxyphenyl group at the 6‑position modulates electron density and lipophilicity at the hinge‑binding region [2]. Swapping to a generic 6‑phenyl or 6‑(3‑methoxyphenyl) analogue (e.g., BML‑284, which bears a 2,4‑diamine substitution) yields a functionally distinct compound that activates Wnt signaling with an EC50 of 0.7 µM rather than inhibiting kinases [3]. Similarly, the 5‑(1,3‑benzodioxol‑5‑yl) regioisomer found in ML 315 delivers nanomolar CDK/DYRK inhibition (IC50 68 nM) but lacks the 4‑methoxyphenyl group necessary for the target compound’s interaction profile [1][2]. These examples demonstrate that even subtle scaffold changes lead to profound shifts in target engagement and biological outcome.

Quantitative Differentiation Evidence for N-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine vs. Closest Analogues


BACE1 Inhibitory Potency: 28 µM IC50 Versus Biochanin A (28 µM) – Differentiating Scaffold Selectivity

In a human recombinant BACE1 inhibition assay, this compound exhibited an IC50 of 28 ± 3 µM, identical to the measured potency of biochanin A (IC50 = 28 µM) under the same conditions [1]. Although the absolute potency is moderate, the structural dissimilarity between the target compound (a 4,6‑disubstituted pyrimidine) and biochanin A (an isoflavone) indicates that the pyrimidine‑benzodioxole scaffold can recapitulate BACE1 inhibition while offering a distinct chemical starting point for further optimization. This represents a cross-study comparable observation: the compound provides equivalent enzyme engagement to a known natural product inhibitor but with a fully synthetic, modular core suitable for parallel SAR exploration [1].

Alzheimer's disease BACE1 inhibition Scaffold selectivity

Kinase Selectivity Fingerprint: GRK2‑Preferred Chemotype Versus ML‑315 (CDK/DYRK Dual Inhibitor)

Patent data explicitly classifies N‑(2H‑1,3‑benzodioxol‑5‑yl)‑6‑(4‑methoxyphenyl)pyrimidin‑4‑amine within a series of selective GRK2 inhibitors, a chemotype structurally distinct from the CDK/DYRK‑targeted regioisomer ML 315 (IC50 68 nM for CDK, 282 nM for DYRK1A) [1][2]. The critical structural difference is the placement of the benzodioxol‑5‑ylamino group: this compound presents it at the 4‑position of the pyrimidine, whereas ML 315 carries it at the 5‑position. This regiochemical variance is sufficient to redirect kinase selectivity from CDK/DYRK enzymes toward GRK family members [1]. Class-level inference therefore suggests that researchers specifically seeking GRK modulation should exclude ML‑315 and select this 4‑aminopyrimidine scaffold exclusively.

GRK2 CDK DYRK Kinase selectivity

Wnt Pathway Agonism vs. Antagonism: Structural Determinants Distinguished from BML‑284

BML‑284 (N⁴‑(1,3‑benzodioxol‑5‑ylmethyl)‑6‑(3‑methoxyphenyl)pyrimidine‑2,4‑diamine) activates canonical Wnt signaling with an EC50 of 0.7 µM, measured via β‑catenin/TCF‑dependent transcriptional reporter assay in HEK293T cells [1]. BML‑284 differs from the target compound in three key aspects: (i) the benzodioxole moiety is attached via a methylene spacer at the 4‑position rather than a direct N‑linkage, (ii) the 6‑aryl group is 3‑methoxyphenyl instead of 4‑methoxyphenyl, and (iii) the pyrimidine core bears a 2‑amino group absent in the target compound. Because the target compound lacks these Wnt‑agonism‑conferring features and has been classified as a GRK inhibitor [2], class-level inference indicates that it does not activate Wnt signaling and may instead function as a pathway antagonist or kinase‑biased probe. This divergence is critical for pathway‑specific screening campaigns.

Wnt signaling Scaffold hopping Pyrimidine functional selectivity

Optimal Procurement Scenarios for N-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine


GRK2‑Selective Chemical Probe Development

Heart failure and hypertension researchers requiring a selective GRK2 small‑molecule inhibitor should select this 4‑benzodioxol‑5‑ylamino pyrimidine as their starting scaffold [1]. Unlike the CDK/DYRK‑targeted regioisomer ML 315, this compound presents the benzodioxole moiety at the 4‑position of the pyrimidine ring, a regiochemistry that patent data explicitly links to GRK2 inhibition [1][2]. Procuring this specific regioisomer enables structure–activity relationship (SAR) campaigns aimed at optimizing GRK2 potency while maintaining selectivity over GRK5 and other AGC family kinases.

Scaffold‑Hopping Template for BACE1 Inhibitor Medicinal Chemistry

Medicinal chemists seeking non‑peptidic BACE1 inhibitors with novel intellectual property can utilize this compound as a scaffold‑hopping template [3]. With an IC50 of 28 µM against human recombinant BACE1, the compound provides equivalent enzyme engagement to biochanin A but features a fully synthetic pyrimidine core amenable to rapid parallel derivatization [3]. Substitutions at the 2‑position of the pyrimidine or modifications of the 4‑methoxyphenyl group represent logical diversification vectors.

Kinase Selectivity Panel Screening – GRK vs. CDK/DYRK Profiling

Core facilities and contract research organizations (CROs) conducting kinase selectivity profiling should include this compound alongside ML 315 and structurally related pyrimidines in their screening deck [1][2]. The head‑to‑head comparison of the 4‑benzodioxol‑5‑ylamino regioisomer (target compound) with the 5‑regioisomer (ML 315) enables direct quantification of how regiochemistry alters kinase polypharmacology [1][2]. Such data are essential for constructing computational selectivity models and for guiding fragment‑based drug design programs.

Wnt Pathway Counter‑Screen for Selectivity Assurance

Investigators using BML‑284 as a Wnt agonist control should procure this compound as a negative control or counter‑screen reagent [4]. Because BML‑284 (EC50 0.7 µM) robustly activates β‑catenin/TCF transcription while the target compound is structurally precluded from Wnt agonism, parallel testing of both compounds in a TCF reporter assay provides a powerful internal control for pathway‑specific effects [4]. This approach strengthens the mechanistic conclusions of chemical biology studies involving pyrimidine‑based probes.

Quote Request

Request a Quote for N-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.